![molecular formula C21H18Si B044930 4-[2-(Trimethylsilyl)ethynyl]pyrene CAS No. 600168-40-9](/img/structure/B44930.png)

4-[2-(Trimethylsilyl)ethynyl]pyrene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

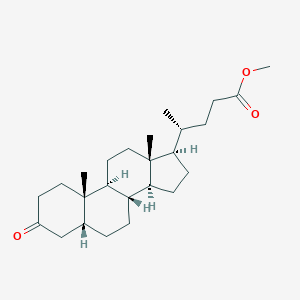

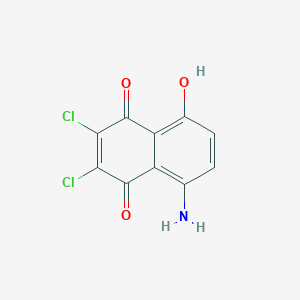

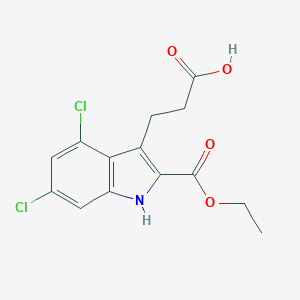

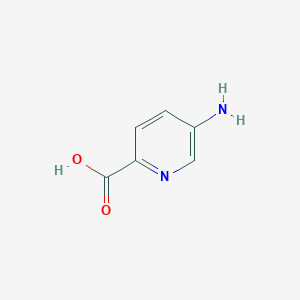

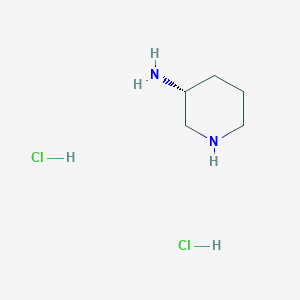

“4-[2-(Trimethylsilyl)ethynyl]pyrene” is a chemical compound with the molecular formula C21H18Si . It is a well-known fluorophore that has been studied profoundly as a fluorescent sensor toward nitroaromatic compounds in solutions and vapor phase .

Synthesis Analysis

The synthesis of substituted pyrenes, such as “4-[2-(Trimethylsilyl)ethynyl]pyrene”, has been reported in the literature . A variety of indirect methods have been developed for preparing pyrenes with less usual substitution patterns, which involve reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates .Molecular Structure Analysis

The molecular structure of “4-[2-(Trimethylsilyl)ethynyl]pyrene” consists of a pyrene core substituted with a trimethylsilyl ethynyl group . The molecular weight of this compound is 298.45 .Scientific Research Applications

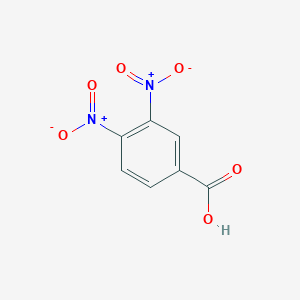

Fluorescent Sensors for Nitroaromatic Explosives

The fluorophore 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene (abbreviated as F) has been extensively studied as a fluorescent sensor for nitroaromatic compounds. Researchers have explored its behavior both in solution and vapor phases. Notably, three prototypes of fluorescent materials were prepared using electrospinning and drop-casting techniques. These materials, based on F either as a pure solid or a dopant in a polystyrene matrix, exhibit high detection limits for nitroaromatic compounds. In acetonitrile solution, the range is 10-8 to 10-9 M, while in the vapor phase, it extends to the parts per billion (ppb) range .

Homeland Security and Explosive Detection

The development of chemosensors and materials for trace probing of explosives is crucial for homeland security, demining, and ecological monitoring efforts. F, with its sensitivity and selectivity, can be employed as a sensor material for detecting nitro-containing explosives in real-time applications. Its fluorescence response to vapor concentration and exposure duration makes it valuable for explosive detection .

Adaptation of Fluorophores in Specific Conditions

While using fluorescent polymers for gas phase sensing may not inherently enhance sensitivity, doping fluorophores into polymer matrices allows for fine-tuning optical and electrochemical properties. F can be adapted for specific conditions, making it versatile for various applications .

Photostability Enhancement

Incorporating F into materials can increase the photostability of fluorophores. This property is essential for long-term use and reliable sensing applications .

Film Fabrication for NAC Sensing

F, specifically 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene , has been suggested as a sensor for nitroaromatic compounds both in solution and vapor phases. Films fabricated via drop-casting onto glass surfaces have shown promise in detecting these compounds .

Conjugated Materials and Synthesis

Beyond sensing applications, pyrene-based conjugated materials continue to be an active area of research. Novel pyrene cored molecules, such as 1,3,6,8-tetrakis(6-(octyloxy)naphthalene-2-yl)pyrene , have been synthesized and characterized. These materials offer potential for diverse applications, including optoelectronics and organic electronics .

Mechanism of Action

Target of Action

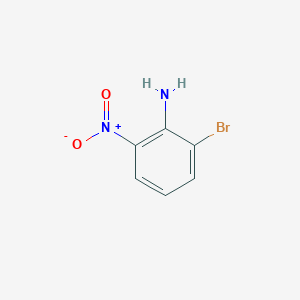

The primary target of 4-[2-(Trimethylsilyl)ethynyl]pyrene is nitroaromatic compounds . Nitroaromatic compounds are a class of compounds that contain at least one nitro group (-NO2) attached to an aromatic ring. They are often used in the production of explosives, making them a significant concern for homeland security .

Mode of Action

4-[2-(Trimethylsilyl)ethynyl]pyrene interacts with nitroaromatic compounds through fluorescence sensing . The compound, also known as a fluorophore, absorbs light at a specific wavelength and then re-emits light at a longer wavelength. When it comes into contact with nitroaromatic compounds, changes in the fluorescence can be detected, indicating the presence of these compounds .

Biochemical Pathways

It’s known that the compound is used in proteomics research , which involves the large-scale study of proteins, including their structures and functions.

Pharmacokinetics

As a biochemical used in research, it’s crucial to note that its bioavailability may vary depending on the specific experimental conditions .

Result of Action

The primary result of the action of 4-[2-(Trimethylsilyl)ethynyl]pyrene is the detection of nitroaromatic compounds. It has been shown to have high detection limits towards nitroaromatic compounds within the range of 10^−8 to 10^−9 M in acetonitrile solution and within the up to ppb range in the vapor phase .

Action Environment

The efficacy and stability of 4-[2-(Trimethylsilyl)ethynyl]pyrene can be influenced by various environmental factors. For instance, the compound has been used in different environments, such as in solutions and vapor phase, for the detection of nitroaromatic compounds . The specific conditions of these environments, such as temperature and pH, could potentially impact the compound’s action.

Future Directions

“4-[2-(Trimethylsilyl)ethynyl]pyrene” and solid fluorescent materials based on it can be used as sensor materials exhibiting good sensitivity and selectivity for detecting nitro-containing explosives in the vapor phase for real-time application . This suggests potential future directions in the development of new chemosensors and chemosensor-derived materials for trace probing of various explosives and explosive precursors .

properties

IUPAC Name |

trimethyl(2-pyren-4-ylethynyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Si/c1-22(2,3)13-12-17-14-18-8-4-6-15-10-11-16-7-5-9-19(17)21(16)20(15)18/h4-11,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWKVZWAXXETQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Trimethylsilyl)ethynyl]pyrene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.